molecular formula C16H24 B14158025 Cyclobutane, tetrakis(1-methylethylidene)- CAS No. 88919-66-8

Cyclobutane, tetrakis(1-methylethylidene)-

Katalognummer: B14158025
CAS-Nummer: 88919-66-8
Molekulargewicht: 216.36 g/mol
InChI-Schlüssel: HEHUQULYPRBTMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutane, tetrakis(1-methylethylidene)- is a chemical compound with the molecular formula C16H24. It is a derivative of cyclobutane, where each hydrogen atom is replaced by a 1-methylethylidene group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutane, tetrakis(1-methylethylidene)- typically involves the reaction of cyclobutane with isopropylidene groups under specific conditions. One common method is the catalytic hydrogenation of cyclobutene derivatives in the presence of isopropylidene reagents. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Cyclobutane, tetrakis(1-methylethylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclobutane, tetrakis(1-methylethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cyclobutane, tetrakis(1-methylethylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclobutane, tetrakis(1-methylethylidene)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclobutane, tetrakis(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

88919-66-8

Molekularformel

C16H24

Molekulargewicht

216.36 g/mol

IUPAC-Name

1,2,3,4-tetra(propan-2-ylidene)cyclobutane

InChI

InChI=1S/C16H24/c1-9(2)13-14(10(3)4)16(12(7)8)15(13)11(5)6/h1-8H3

InChI-Schlüssel

HEHUQULYPRBTMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C(=C(C)C)C(=C(C)C)C1=C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.